molecular formula C15H24N2O4 B1683090 tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate CAS No. 124529-64-2

tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate

Cat. No. B1683090
CAS RN: 124529-64-2
M. Wt: 296.36 g/mol
InChI Key: HITIWLKYYJATIN-UHFFFAOYSA-N
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Description

“tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate” is an amine compound with the molecular formula C15H24N2O4 and a molecular weight of 296.36 . It is used in various scientific research and exhibits intriguing properties that make it valuable for diverse applications, including drug discovery, catalysis, and material science.


Synthesis Analysis

This compound can be synthesized using various methods. For instance, it can be used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts . More detailed synthesis procedures can be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3, (H,12,16) .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it is used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . More information about its chemical reactions can be found in related scientific literature .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a molecular weight of 296.36 and a molecular formula of C15H24N2O4 . More detailed physical and chemical properties can be obtained from specific batch quality checks such as NMR, HPLC, GC .

Safety and Hazards

The compound is associated with certain safety hazards. It is classified under the GHS07 category, with hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding inhalation and contact with skin or eyes .

Mechanism of Action

Target of Action

Mal-C4-NH-Boc, also known as “tert-butyl 6-(2,5-dioxo-2H-pyrrol-1(5H)-yl)hexylcarbamate”, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of Mal-C4-NH-Boc, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Mal-C4-NH-Boc interacts with its targets by serving as a bridge between the target protein and the E3 ubiquitin ligase . This interaction brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized by the proteasome, leading to its degradation .

Biochemical Pathways

The key biochemical pathway involved in the action of Mal-C4-NH-Boc is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, Mal-C4-NH-Boc directs these proteins towards degradation, thereby influencing the concentrations of these proteins within the cell .

Pharmacokinetics

The adme properties of the resulting protac would be influenced by the properties of the mal-c4-nh-boc linker .

Result of Action

The primary result of the action of Mal-C4-NH-Boc is the degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, Mal-C4-NH-Boc can influence cellular processes that are regulated by these proteins .

Action Environment

The action of Mal-C4-NH-Boc is influenced by the intracellular environment . Factors such as the presence of the target protein and E3 ligase, the activity of the ubiquitin-proteasome system, and the stability of the PROTAC can all influence the efficacy of Mal-C4-NH-Boc .

properties

IUPAC Name

tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)16-10-6-4-5-7-11-17-12(18)8-9-13(17)19/h8-9H,4-7,10-11H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITIWLKYYJATIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate
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tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate
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tert-Butyl (6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl)carbamate
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